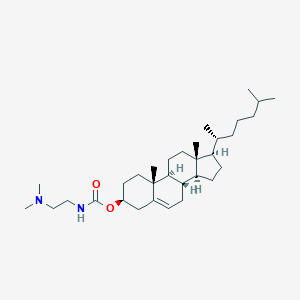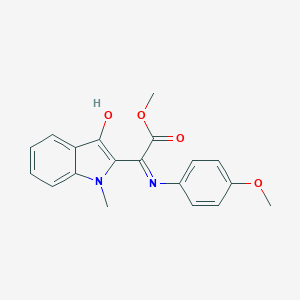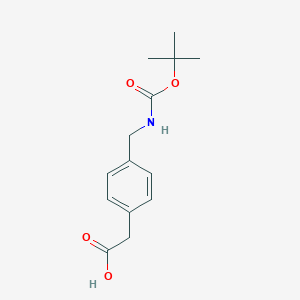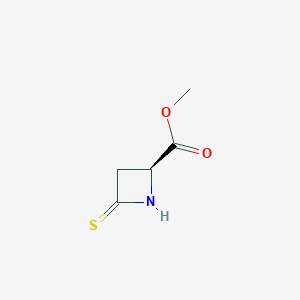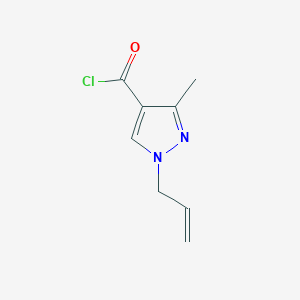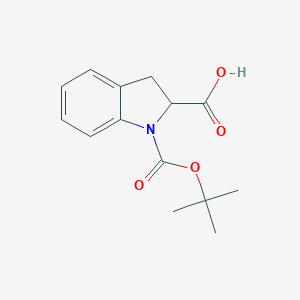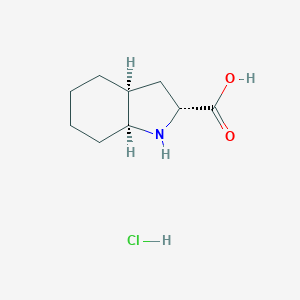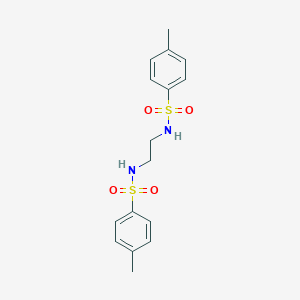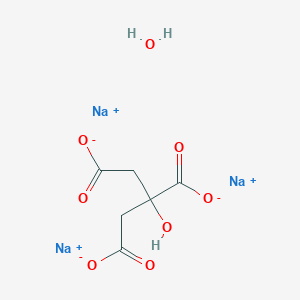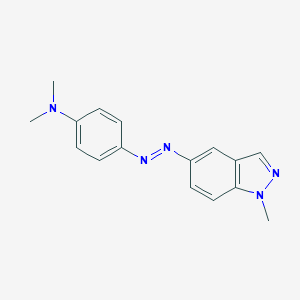
1-Methyl-5-(4-dimethylaminophenylazo)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-dimethylaminophenylazo)indazole, also known as MADIA, is a synthetic compound that is used in scientific research applications. It is a member of the indazole family of compounds and has been studied extensively for its biochemical and physiological effects. The purpose of
Mechanism Of Action
The mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole is not fully understood. However, it is believed to work by binding to specific enzymes and receptors, thereby inhibiting their activity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to bind to the active site of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. By inhibiting the activity of acetylcholinesterase, 1-Methyl-5-(4-dimethylaminophenylazo)indazole can increase the levels of acetylcholine in the brain, which may have therapeutic benefits.
Biochemical And Physiological Effects
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the breakdown of acetylcholine in the peripheral nervous system. This can lead to increased levels of acetylcholine in the body, which can have therapeutic benefits.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole in lab experiments is its specificity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to selectively bind to specific enzymes and receptors, which can make it a useful tool for studying their activity. However, one of the limitations of using 1-Methyl-5-(4-dimethylaminophenylazo)indazole is its potential toxicity. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research involving 1-Methyl-5-(4-dimethylaminophenylazo)indazole. One area of research is to further elucidate the mechanism of action of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. This could involve studying its binding affinity for specific enzymes and receptors, as well as its effects on downstream signaling pathways. Another area of research is to explore the therapeutic potential of 1-Methyl-5-(4-dimethylaminophenylazo)indazole. It has been shown to have potential as a treatment for Alzheimer's disease, and further research could explore its potential use in other neurological disorders. Finally, future research could focus on developing new synthetic methods for 1-Methyl-5-(4-dimethylaminophenylazo)indazole, which could improve its yield and purity.
Synthesis Methods
The synthesis of 1-Methyl-5-(4-dimethylaminophenylazo)indazole involves the reaction of 5-nitroindazole with 4-dimethylaminophenyl diazonium salt in the presence of sodium acetate. The resulting product is then reduced with sodium sulfide to yield 1-Methyl-5-(4-dimethylaminophenylazo)indazole. The synthesis method has been optimized to produce high yields of pure 1-Methyl-5-(4-dimethylaminophenylazo)indazole.
Scientific Research Applications
1-Methyl-5-(4-dimethylaminophenylazo)indazole has been used in scientific research to study the mechanism of action of various enzymes and receptors. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-Methyl-5-(4-dimethylaminophenylazo)indazole has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
properties
CAS RN |
122168-69-8 |
|---|---|
Product Name |
1-Methyl-5-(4-dimethylaminophenylazo)indazole |
Molecular Formula |
C16H17N5 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(1-methylindazol-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C16H17N5/c1-20(2)15-7-4-13(5-8-15)18-19-14-6-9-16-12(10-14)11-17-21(16)3/h4-11H,1-3H3 |
InChI Key |
DSECSDALDFEVBN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C=N1 |
synonyms |
1-methyl-5-(4-dimethylaminophenylazo)indazole NMe5I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





